2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]propan-1-one
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Overview
Description
2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]propan-1-one is a complex organic compound with a unique structure that includes a pyrrolidine ring, a benzyl group, and a cyclopropyl group
Preparation Methods
The synthesis of 2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]propan-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrrolidine ring, followed by the introduction of the benzyl and cyclopropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. .
Scientific Research Applications
2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role in enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]propan-1-one can be compared with other similar compounds, such as:
2-amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one: This compound has a similar structure but includes a piperidine ring instead of a pyrrolidine ring.
2-amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanone:
Properties
Molecular Formula |
C17H25N3O |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C17H25N3O/c1-13(18)17(21)19-10-9-16(12-19)20(15-7-8-15)11-14-5-3-2-4-6-14/h2-6,13,15-16H,7-12,18H2,1H3/t13?,16-/m0/s1 |
InChI Key |
CIASLNONSWAZDC-VYIIXAMBSA-N |
Isomeric SMILES |
CC(C(=O)N1CC[C@@H](C1)N(CC2=CC=CC=C2)C3CC3)N |
Canonical SMILES |
CC(C(=O)N1CCC(C1)N(CC2=CC=CC=C2)C3CC3)N |
Origin of Product |
United States |
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